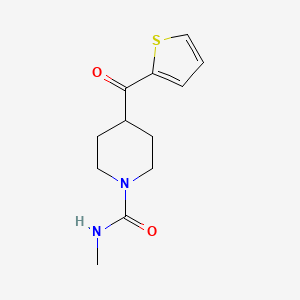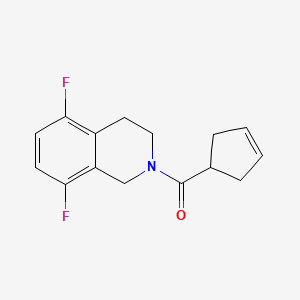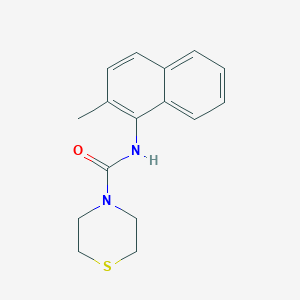![molecular formula C20H30N2O2 B7630350 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)
3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide, also known as MMBOC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBOC is a member of the azetidine family of compounds and is known for its unique structure and properties. In
Mechanism of Action
The mechanism of action of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cell growth, survival, and proliferation. 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide binds to the active site of mTOR and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer properties, 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has also been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has also been shown to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide is its potent anticancer activity against a variety of cancer cell lines. 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has also been shown to exhibit neuroprotective effects and enhance cognitive function and memory. However, one of the limitations of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide. One area of research is the optimization of the synthesis method to yield higher purity and higher yield of the final product. Another area of research is the development of more water-soluble derivatives of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide that can be more easily administered in vivo. Additionally, further studies are needed to explore the potential applications of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide in other fields of research, such as immunology and infectious diseases.
Synthesis Methods
3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylbenzylamine with 2-bromo-4-(oxolan-2-yl)butan-2-ol to form the intermediate, which is then treated with phosgene to yield the final product, 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide. The synthesis method of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide is in the field of cancer research. 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a critical role in cancer cell survival and proliferation.
In addition to its anticancer properties, 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has also been studied for its potential applications in the field of neuroscience. 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage, which is a common feature of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide has also been shown to enhance cognitive function and memory in animal models.
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-15-6-3-4-7-18(15)12-17-13-22(14-17)20(23)21-16(2)9-10-19-8-5-11-24-19/h3-4,6-7,16-17,19H,5,8-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRIYWJTOZVSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CN(C2)C(=O)NC(C)CCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)




![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)